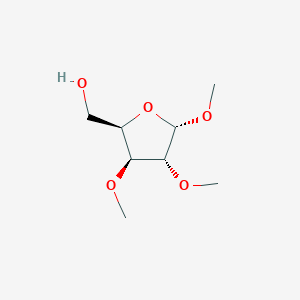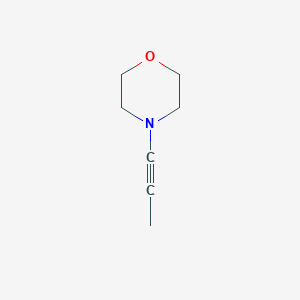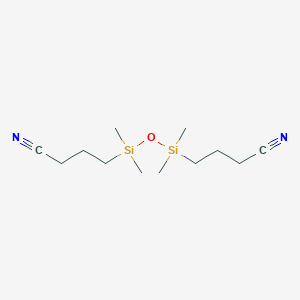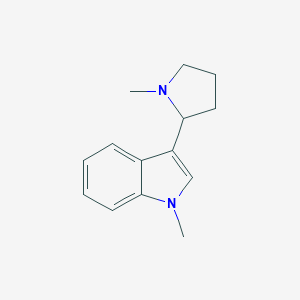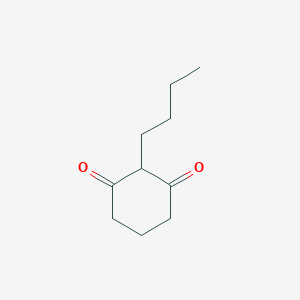
2-Butyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1,3-cyclohexanedione (BCD) is an organic compound that belongs to the family of diketones. It is widely used in the synthesis of various organic compounds and has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-Butyl-1,3-cyclohexanedione is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can modify the function of proteins and other biomolecules.
Biochemical And Physiological Effects
2-Butyl-1,3-cyclohexanedione has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 2-Butyl-1,3-cyclohexanedione has also been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Butyl-1,3-cyclohexanedione in lab experiments is its high reactivity, which allows for the synthesis of complex organic molecules. However, 2-Butyl-1,3-cyclohexanedione can also be toxic to cells and can cause oxidative stress, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-Butyl-1,3-cyclohexanedione. One area of interest is the development of new synthetic methods for 2-Butyl-1,3-cyclohexanedione and its derivatives. Another area of interest is the study of the mechanism of action of 2-Butyl-1,3-cyclohexanedione and its effects on cellular signaling pathways. Finally, 2-Butyl-1,3-cyclohexanedione may have potential applications in the development of new therapeutics for the treatment of diseases such as cancer and Alzheimer's disease.
In conclusion, 2-Butyl-1,3-cyclohexanedione is an important organic compound that has many potential applications in scientific research. Its high reactivity and ability to modify biomolecules make it a valuable tool for the synthesis of complex organic compounds and the study of cellular signaling pathways. However, its toxicity and potential to cause oxidative stress must be taken into consideration when designing experiments. Further research is needed to fully understand the mechanism of action of 2-Butyl-1,3-cyclohexanedione and its potential applications in the development of new therapeutics.
Synthesis Methods
2-Butyl-1,3-cyclohexanedione can be synthesized by the reaction of cyclohexanone with n-butyl lithium and carbon dioxide. The reaction takes place at low temperatures and produces a mixture of products, which can be separated by fractional distillation. The purity of 2-Butyl-1,3-cyclohexanedione can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
2-Butyl-1,3-cyclohexanedione has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been studied for its potential applications in the field of materials science, where it can be used as a precursor for the synthesis of polymers and other advanced materials.
properties
CAS RN |
18456-90-1 |
|---|---|
Product Name |
2-Butyl-1,3-cyclohexanedione |
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-butylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h8H,2-7H2,1H3 |
InChI Key |
YMQRPZZAFLGYQY-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)CCCC1=O |
Canonical SMILES |
CCCCC1C(=O)CCCC1=O |
synonyms |
2-Butyl-1,3-cyclohexanedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



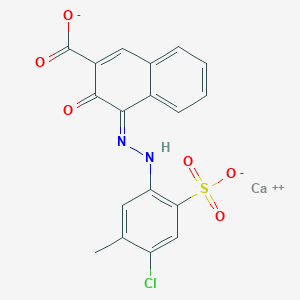
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)

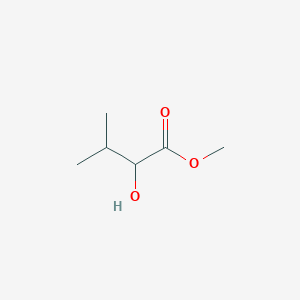
![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)


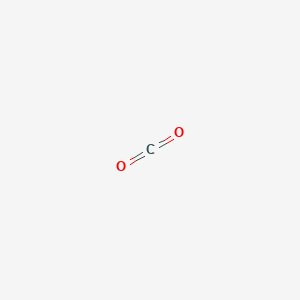
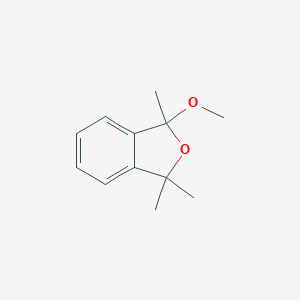
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
